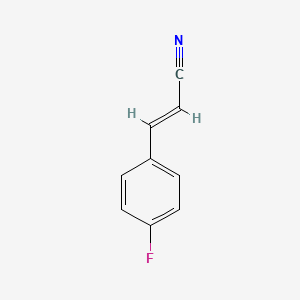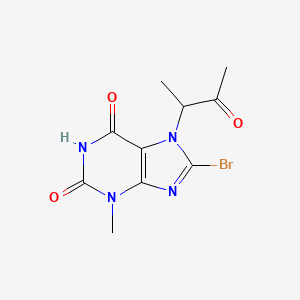
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione” is a chemical compound with the molecular formula C10H11BrN4O3 . It is an intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C10H11BrN4O3), average mass (315.123 Da), and monoisotopic mass (314.001434 Da) .Aplicaciones Científicas De Investigación
Regioselective C⁸-Metalation of Purine Bases
A study by Brackemeyer et al. (2014) showcases a methodology for the regioselective C⁸-metalation of purine bases, including derivatives similar to the compound . This process allows for the formation of Pt(II) complexes with purine bases, indicating the potential of purine derivatives in coordination chemistry and metal-ligand interaction studies (Brackemeyer et al., 2014).
Reaction Mechanisms with Trisamine
Khaliullin and Shabalina (2020) explored the unusual reactions of 8-bromo-substituted purine diones with trisamine, demonstrating the formation of unexpected products. This highlights the complex behavior of bromo-substituted purine derivatives in nucleophilic substitution reactions and their potential in synthetic organic chemistry (Khaliullin & Shabalina, 2020).
Antidepressant Properties
Research by Khaliullin et al. (2017, 2018) on compounds structurally related to 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione revealed antidepressant properties. These studies contribute to the understanding of purine derivatives as potential therapeutic agents, expanding the scope of scientific research applications for such compounds (Khaliullin et al., 2017); (Khaliullin et al., 2018).
Ionisation and Methylation Reactions
A study on purine-6,8-diones by Rahat et al. (1974) provides insights into their ionisation and methylation reactions. This research is relevant for understanding the chemical behavior of purine derivatives under different conditions, contributing to the broader knowledge of purine chemistry (Rahat et al., 1974).
Conformation and Catalysis
Kapuler et al. (1970) investigated the relationship between mononucleotide conformation and catalysis, using derivatives that include bromine substitutions. Such studies help in understanding the structural requirements for enzymatic activity and the potential impact of halogenated purines on biochemical processes (Kapuler et al., 1970).
Mecanismo De Acción
As an intermediate used to prepare selective inhibitors of DPP4, “8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione” may play a role in the treatment of type 2 diabetes . DPP4 inhibitors work by blocking the action of DPP4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed.
Direcciones Futuras
The potential use of “8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione” in the treatment of type 2 diabetes suggests a future direction in drug development . As our understanding of the mechanisms of type 2 diabetes continues to grow, compounds like this one may play an increasingly important role in the development of effective treatments.
Propiedades
IUPAC Name |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPOEAZYCDBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2643367.png)
![2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B2643368.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)
![2-(4-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2643371.png)
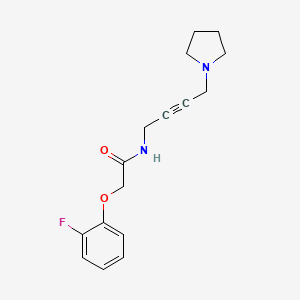
![4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2643374.png)
![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)
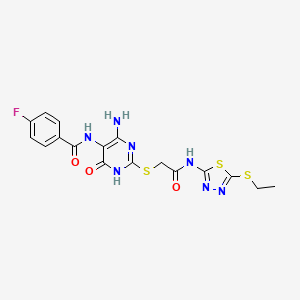
![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)
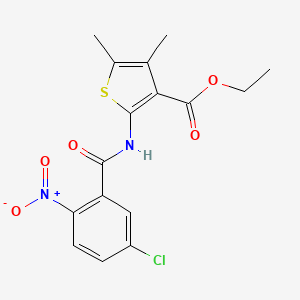
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)
![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)
